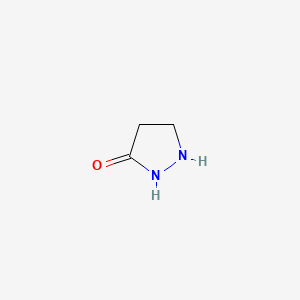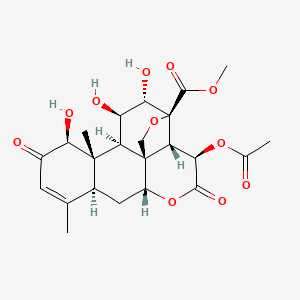
Pyrazolidin-3-on
Übersicht
Beschreibung
Pyrazolidin-3-one: is a heterocyclic compound that belongs to the class of pyrazolidinones. It is a cyclic (internal) hydrazide of 3-hydrazinopropanoic acid. Pyrazolidin-3-one and its derivatives have gained significant attention due to their structural simplicity, ease of preparation, and wide range of biological activities . These compounds have been employed in various industrial processes and have shown promising biological activities, including analgesic, anti-inflammatory, and antibacterial properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyrazolidin-3-one derivatives are used as intermediates in the synthesis of various heterocyclic compounds and functional materials .
Biology and Medicine: These compounds exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and antibacterial properties . They have been investigated for their potential use in treating Alzheimer’s disease and as antibacterial agents .
Industry: Pyrazolidin-3-one derivatives are employed as dyes in the food industry and other industrial applications .
Wirkmechanismus
Target of Action
Pyrazolidin-3-one is a cyclic compound that has been found to have significant biological activity . It’s important to note that the specific targets of Pyrazolidin-3-one can vary depending on the specific derivative or complex of the compound. It has been found to exhibit inhibitory activities against cyclooxygenase and lipoxygenase . These enzymes play crucial roles in the inflammatory response, making them key targets for anti-inflammatory drugs.
Mode of Action
It is believed that pyrazolidin-3-one interacts with its targets (such as cyclooxygenase and lipoxygenase) to inhibit their activity . This inhibition can lead to a decrease in the production of certain inflammatory mediators, thereby reducing inflammation.
Biochemical Pathways
Pyrazolidin-3-one affects the biochemical pathways associated with inflammation. By inhibiting the activity of cyclooxygenase and lipoxygenase, it can disrupt the synthesis of prostaglandins and leukotrienes, which are key mediators of the inflammatory response . The downstream effects of this disruption can include a reduction in inflammation and associated symptoms.
Result of Action
The molecular and cellular effects of Pyrazolidin-3-one’s action primarily involve a reduction in inflammation. By inhibiting the activity of key enzymes involved in the inflammatory response, Pyrazolidin-3-one can decrease the production of inflammatory mediators, leading to a reduction in inflammation and associated symptoms .
Biochemische Analyse
Biochemical Properties
Pyrazolidin-3-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Pyrazolidin-3-one derivatives have been shown to inhibit cyclooxygenase and lipoxygenase enzymes, which are involved in inflammatory processes . Additionally, it interacts with γ-aminobutyrate transferase, influencing neurotransmitter regulation . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and neurotransmission.
Cellular Effects
Pyrazolidin-3-one affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Pyrazolidin-3-one derivatives exhibit analgesic and anti-inflammatory properties by modulating the expression of genes involved in these pathways . Furthermore, the compound can affect cellular metabolism by interacting with enzymes that regulate metabolic flux, thereby altering the levels of specific metabolites .
Molecular Mechanism
The molecular mechanism of Pyrazolidin-3-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pyrazolidin-3-one binds to the active sites of cyclooxygenase and lipoxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, it can activate or inhibit other enzymes, leading to changes in cellular signaling and gene expression . These molecular interactions underpin the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrazolidin-3-one can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Pyrazolidin-3-one is relatively stable under standard laboratory conditions, but its degradation products can also exhibit biological activity . Long-term exposure to Pyrazolidin-3-one in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and analgesic effects, although the exact temporal dynamics may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of Pyrazolidin-3-one vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as analgesia and anti-inflammation . At higher doses, Pyrazolidin-3-one can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
Pyrazolidin-3-one is involved in several metabolic pathways. It interacts with enzymes such as cyclooxygenase and lipoxygenase, influencing the production of metabolites involved in inflammation . Additionally, the compound can affect metabolic flux by modulating the activity of enzymes that regulate key metabolic pathways . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, Pyrazolidin-3-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, Pyrazolidin-3-one may bind to plasma proteins, affecting its distribution and bioavailability . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of Pyrazolidin-3-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Pyrazolidin-3-one has been observed to localize in the cytoplasm and nucleus, where it can exert its biological effects . The compound’s activity and function can be influenced by its subcellular localization, as different cellular compartments provide distinct microenvironments for biochemical interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From α,β-unsaturated esters: Pyrazolidin-3-one can be synthesized by treating α,β-unsaturated carboxylic acid derivatives with hydrazine hydrate.
Solvent-free synthesis: An easy, solvent-free method involves grinding 4-chlorophenyl hydrazine and methyl acrylate in the presence of a base in a ball mill.
Organocatalytic synthesis: The pyrrolidine/benzoic acid-catalyzed reaction of α-substituted propenals with activated hydrazines under mild conditions yields 4-substituted pyrazolidin-3-ols, which can be oxidized to form pyrazolidin-3-ones.
Industrial Production Methods: Industrial production methods for pyrazolidin-3-one derivatives often involve large-scale synthesis using the aforementioned synthetic routes. The solvent-free ball milling method is particularly attractive for industrial applications due to its environmental friendliness and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Pyrazolidin-3-one derivatives can undergo visible-light-induced aerobic oxidation to yield azomethine imines.
Common Reagents and Conditions:
Oxidation: Eosin Y as a catalyst and visible light for aerobic oxidation.
Bromination: Hydrogen bromide and hydrogen peroxide under mild conditions.
Major Products Formed:
Azomethine imines: Formed from the aerobic oxidation of pyrazolidin-3-one derivatives.
4-Bromopyrazol-3-ol: Formed from the bromination of pyrazolidin-3-one.
Vergleich Mit ähnlichen Verbindungen
Pyrazolinone (3-oxo-1,2-dihydropyrazole): Similar in structure but differs in the oxidation state of the nitrogen atoms.
3,5-Pyrazolidinediones (3,5-dioxotetrahydropyrazoles): These compounds have two carbonyl groups and exhibit different pharmacological activities.
Uniqueness: Pyrazolidin-3-one is unique due to its structural simplicity, ease of preparation, and wide range of biological activities. Its derivatives have shown promising results in various pharmacological and industrial applications, making it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
pyrazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c6-3-1-2-4-5-3/h4H,1-2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGRWYRVNANFNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50144928 | |
| Record name | 3-Pyrazolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50144928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10234-72-7 | |
| Record name | 3-Pyrazolidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010234727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyrazolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50144928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Oxabicyclo[3.2.1]octane](/img/structure/B1204959.png)

![N-(2,3-dihydrobenzo[g][1,4]benzodioxin-3-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine](/img/structure/B1204962.png)

![[4-(2-Hydroxyethyl)-1-piperazinyl]-(4-phenylphenyl)methanethione](/img/structure/B1204966.png)




![3-[[2-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1204975.png)




